2-(4-Methoxy-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-2-methylphenyl)acetamide is an organic compound with the molecular formula C10H13NO2. It belongs to the class of phenylacetamides, which are amide derivatives of phenylacetic acids . This compound is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, making it a unique derivative of acetamide.
Preparation Methods
The synthesis of 2-(4-Methoxy-2-methylphenyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxy-2-methylaniline with acetic anhydride under controlled conditions . The reaction typically proceeds as follows:
Reactants: 4-methoxy-2-methylaniline and acetic anhydride.
Conditions: The reaction is carried out in the presence of a catalyst, such as pyridine, at a temperature of around 60-70°C.
Procedure: The reactants are mixed and heated, leading to the formation of this compound as the primary product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(4-Methoxy-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-(4-Methoxy-2-methylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to modulation of biochemical pathways . For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
2-(4-Methoxy-2-methylphenyl)acetamide can be compared with other similar compounds, such as:
Acetanilide: Both compounds are derivatives of acetamide, but acetanilide lacks the methoxy and methyl groups on the phenyl ring.
N-(4-Methoxyphenyl)acetamide: This compound is similar but lacks the methyl group on the phenyl ring.
2-Methoxy-N-(2-methylphenyl)acetamide: This compound has a similar structure but with different positions of the methoxy and methyl groups.
The presence of the methoxy and methyl groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other related compounds .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(4-methoxy-2-methylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7-5-9(13-2)4-3-8(7)6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12) |
InChI Key |
GELQHSFWFIEJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.